Benzenehexacarbonitrile
Overview
Description
Benzenehexacarbonitrile, also known as benzene-1,2,3,4,5,6-hexacarbonitrile, is an organic compound with the molecular formula C12N6. It consists of a benzene ring with six nitrile groups attached to each carbon atom of the ring. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenehexacarbonitrile can be synthesized through various methods. One common approach involves the reaction of hexachlorobenzene with sodium cyanide in the presence of a suitable solvent. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Another method involves the direct cyanation of benzene using a suitable cyanating agent under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Benzenehexacarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzenehexacarbonitrile and its derivatives involves interactions with various molecular targets and pathways. The nitrile groups can form strong interactions with metal ions and other electrophilic species, making this compound a versatile ligand in coordination chemistry. Additionally, its derivatives can interact with biological macromolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
Terephthalonitrile: Contains two nitrile groups attached to a benzene ring in the para positions.
Isophthalonitrile: Contains two nitrile groups attached to a benzene ring in the meta positions.
Uniqueness of Benzenehexacarbonitrile: this compound is unique due to its six nitrile groups, which impart distinct chemical and physical properties. This high degree of nitrile substitution makes it more reactive and versatile compared to other nitrile-containing compounds. Its ability to undergo multiple types of chemical reactions and form various derivatives highlights its importance in scientific research and industrial applications .
Properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12N6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDBWNXELVQOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)C#N)C#N)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512581 | |
Record name | Benzene-1,2,3,4,5,6-hexacarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-44-3 | |
Record name | 1,2,3,4,5,6-Benzenehexacarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,3,4,5,6-hexacarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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